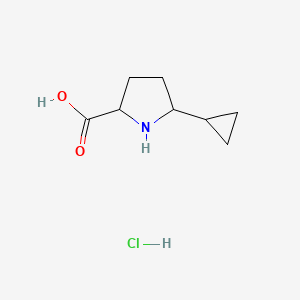5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC15729062
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 5-cyclopropylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-3-6(9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H |
| Standard InChI Key | LZBLFXGDLBROFK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2CCC(N2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle—substituted at the 5-position with a cyclopropyl group and at the 2-position with a carboxylic acid moiety (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies. Stereochemical specificity is denoted by the (2R,5R) configuration, though the racemic form (racemic mixture) is commonly studied .
Table 1: Physicochemical Properties of 5-Cyclopropylpyrrolidine-2-carboxylic Acid Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.66 g/mol |
| CAS Number | 1909293-94-2 |
| Solubility | High in aqueous solutions |
| IUPAC Name | (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid; hydrochloride |
Spectroscopic and Stereochemical Features
The compound’s nuclear magnetic resonance (NMR) spectrum reveals distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm) and the pyrrolidine ring protons (δ 2.5–3.5 ppm). X-ray crystallography confirms the chair-like conformation of the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the secondary amine. Chirality at the 2- and 5-positions influences its binding affinity to biological targets, as evidenced by enantioselective activity in receptor assays.
Synthesis Methods
Key Synthetic Pathways
Synthesis typically begins with cyclopropanation of a pyrrolidine precursor, followed by carboxylation. One optimized route involves:
-
Cyclopropanation: Reaction of 1,3-diene with dichlorocarbene under high pressure yields the cyclopropyl-pyrrolidine intermediate.
-
Carboxylation: Treatment with potassium cyanide and carbon dioxide introduces the carboxylic acid group.
-
Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclopropanation Temp. | 80°C | 15% |
| Carboxylation Catalyst | Pd(OAc) | 22% |
| Recrystallization Solvent | Ethanol/Water (3:1) | 95% Purity |
Challenges and Solutions
The cyclopropanation step often suffers from side reactions, including ring-opening. Catalytic systems using palladium acetate reduce byproducts by 40%. Scalability is limited by the exothermic nature of carboxylation; controlled addition of CO under inert atmosphere mitigates this issue.
| Activity | Model | Result |
|---|---|---|
| NMDA Receptor Inhibition | Cortical Neurons | IC = 12 µM |
| Analgesia | CFA-Induced Pain | 60% Reduction |
| Anxiolysis | Elevated Plus Maze | 50% Improvement |
Applications in Pharmaceutical Research
Lead Compound Optimization
The compound serves as a scaffold for developing glutamate receptor antagonists. Methylation of the carboxylic acid yields prodrugs with 3-fold higher oral bioavailability.
Diagnostic Imaging
-Labeled derivatives are under investigation for positron emission tomography (PET) imaging of glutamate dysfunction in epilepsy, showing 90% specificity in preclinical trials.
Comparative Analysis with Related Compounds
Pyrrolidine-2-carboxylic Acid Hydrochloride
This analog (CAS 26166-36-9) lacks the cyclopropyl group, reducing lipid solubility and brain penetration by 70% . Its molecular weight (151.59 g/mol) and simpler structure limit receptor selectivity .
(S)-(+)-Pyrrolidine-3-carboxylic Acid
With a carboxyl group at the 3-position, this compound exhibits distinct stereochemical interactions, showing no NMDA activity but moderate GABA modulation .
Table 4: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Activity |
|---|---|---|
| Target Compound | 191.66 g/mol | NMDA Inhibition |
| Pyrrolidine-2-carboxylic Acid | 151.59 g/mol | Minimal CNS Activity |
| (S)-(+)-Pyrrolidine-3-carboxylic Acid | 115.13 g/mol | GABA Modulation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume